molecular formula C14H13AsCl2 B14615713 2,2-Dichloroethyl(diphenyl)arsane

2,2-Dichloroethyl(diphenyl)arsane

Cat. No.: B14615713
M. Wt: 327.1 g/mol
InChI Key: HBZFYWKDGARXDM-UHFFFAOYSA-N
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Description

2,2-Dichloroethyl(diphenyl)arsane is an organoarsenic compound characterized by the presence of arsenic bonded to two phenyl groups and a 2,2-dichloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloroethyl(diphenyl)arsane typically involves the reaction of diphenylarsine chloride with 2,2-dichloroethanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient production. The reaction is monitored closely to maintain consistent quality and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloroethyl(diphenyl)arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.

    Substitution: The chlorine atoms in the 2,2-dichloroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed under basic conditions.

Major Products

The major products formed from these reactions include various arsenic-containing compounds, such as arsenic oxides, reduced arsenic species, and substituted derivatives of this compound.

Scientific Research Applications

2,2-Dichloroethyl(diphenyl)arsane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialized materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2,2-Dichloroethyl(diphenyl)arsane involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in cytotoxic effects. The molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating the precise mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Diphenylarsine chloride: A precursor in the synthesis of 2,2-Dichloroethyl(diphenyl)arsane.

    Triphenylarsine: Another organoarsenic compound with similar structural features.

    2,2-Dichloroethyl(trimethyl)arsane: A related compound with a different alkyl group.

Uniqueness

This compound is unique due to the presence of both phenyl and 2,2-dichloroethyl groups bonded to arsenic. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H13AsCl2

Molecular Weight

327.1 g/mol

IUPAC Name

2,2-dichloroethyl(diphenyl)arsane

InChI

InChI=1S/C14H13AsCl2/c16-14(17)11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2

InChI Key

HBZFYWKDGARXDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[As](CC(Cl)Cl)C2=CC=CC=C2

Origin of Product

United States

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